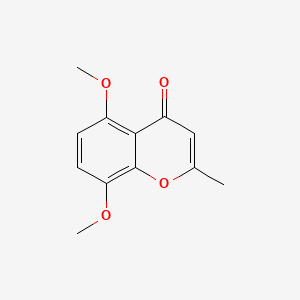

5,8-Dimethoxy-2-methylchromone

Description

Overview of the Chromone (B188151) Heterocyclic System in Medicinal Chemistry

The chromone heterocyclic system is a fundamental structural motif in a vast number of biologically active molecules. nih.govresearchgate.netijrar.orgcore.ac.uk These compounds, both naturally occurring and synthetic, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netontosight.ai The rigid, bicyclic nature of the chromone framework provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of its biological effects. ijrpc.com This versatility has made chromones and their derivatives a focal point of research in the quest for new and effective therapeutic agents for a range of diseases. nih.govijrar.org

Significance of Methoxy (B1213986) and Methyl Substituents in Chromone Derivatives

The presence and position of substituents on the chromone ring play a crucial role in modulating the biological activity of its derivatives. Methoxy (-OCH3) and methyl (-CH3) groups are particularly significant in this regard.

The introduction of a methyl group can have varied effects. For instance, in some series of chromone derivatives, the attachment of a methyl group has been shown to produce less active compounds, while in other cases, it has been associated with enhanced biological activity. nih.govmdpi.com For example, the presence of a methyl group at the C-2 position is a common feature in many naturally occurring and synthetic chromones with notable bioactivities. mdpi.com

Methoxy groups , on the other hand, have been observed to influence the properties of chromone derivatives in several ways. The addition of a methoxy group at the C-6 position, for example, had no significant impact on the MAO-B inhibitory activity in one study. mdpi.comresearchgate.net However, in other contexts, methoxy groups have been shown to interact with biological targets, such as the VEGFR2 kinase enzyme, through hydrogen bonding. nih.gov The positioning of methoxy groups can also be critical; for instance, the presence of methoxy groups at both the C-5 and C-7 positions has been identified in a novel chromone derivative with potential biological activities. nih.gov

Rationale for Comprehensive Investigation of 5,8-Dimethoxy-2-methylchromone and its Analogues

The unique structural features of 5,8-Dimethoxy-2-methylchromone, combined with the established biological importance of the chromone scaffold, provide a strong rationale for its in-depth study. nih.govontosight.ai This synthetic compound and its analogues are of interest for their potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The investigation into these compounds is driven by the continuous search for new lead structures that can be developed into novel medicines. nih.gov Understanding the structure-activity relationships of 5,8-Dimethoxy-2-methylchromone and its related compounds could pave the way for the design of more potent and selective therapeutic agents. nih.govontosight.ai

Historical Context of Chromone-Based Therapeutic Development

The therapeutic potential of chromones has been recognized for centuries. ijrpc.comkarger.com Khellin (B1673630), a natural chromone extracted from the plant Ammi visnaga, was one of the first to be used clinically. ijrpc.comkarger.comresearchgate.net It was traditionally used as a diuretic and smooth muscle relaxant. karger.com In the mid-20th century, research programs were initiated to synthesize and develop modifications of khellin for the treatment of asthma. karger.com This led to the development of disodium (B8443419) cromoglycate (DSCG), a mast cell stabilizer that is still in use today for the management of allergic conditions. karger.com This historical success underscores the therapeutic promise of the chromone scaffold and continues to inspire the development of new chromone-based drugs. researchgate.netijrpc.com

Properties

IUPAC Name |

5,8-dimethoxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-6-8(13)11-9(14-2)4-5-10(15-3)12(11)16-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCZYGOJPCRTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=CC(=C2O1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221777 | |

| Record name | Chromone, 5,8-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-68-9 | |

| Record name | 5,8-Dimethoxy-2-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dimethoxy-2-methylchromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dimethoxy-2-methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromone, 5,8-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-DIMETHOXY-2-METHYLCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,8-DIMETHOXY-2-METHYLCHROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCM42RU6LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Rigorous Spectroscopic and Structural Elucidation of 5,8 Dimethoxy 2 Methylchromone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5,8-dimethoxy-2-methylchromone, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively provide a complete picture of its structure.

The ¹H NMR spectrum of 5,8-dimethoxy-2-methylchromone displays a set of distinct signals that correspond to each chemically non-equivalent proton in the molecule. The spectrum is characterized by the presence of sharp singlets for the non-coupled methyl and methoxy (B1213986) protons, and a coupled system for the aromatic protons. scispace.commdpi.com

The key signals observed are:

A singlet for the C-2 methyl group (2-CH₃).

A singlet for the olefinic proton at the C-3 position (H-3). mdpi.com

Two doublets in the aromatic region corresponding to the protons at C-6 and C-7, which split each other (ortho-coupling).

Two distinct singlets for the two methoxy groups at the C-5 and C-8 positions, as their chemical environments are different.

The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing nature of the pyrone ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 5,8-Dimethoxy-2-methylchromone Data is predicted based on typical values for chromone (B188151) derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| 2-CH₃ | ~2.3 - 2.4 | Singlet (s) |

| H-3 | ~6.0 - 6.2 | Singlet (s) |

| H-6 | ~6.8 - 7.0 | Doublet (d) |

| H-7 | ~6.9 - 7.1 | Doublet (d) |

| 5-OCH₃ | ~3.8 - 4.0 | Singlet (s) |

| 8-OCH₃ | ~3.9 - 4.1 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum of 5,8-dimethoxy-2-methylchromone will show a total of 12 signals, corresponding to each unique carbon atom in the structure. bhu.ac.in The chemical shifts provide direct information about the carbon skeleton. bhu.ac.in

Key expected carbon signals include:

The carbonyl carbon (C-4) at a significantly downfield shift (typically >175 ppm). japsonline.com

Signals for the six carbons of the benzene (B151609) ring, with the oxygen-substituted carbons (C-5, C-8) and the bridgehead carbons (C-4a, C-8a) being distinct from the protonated carbons (C-6, C-7).

Signals for the olefinic carbons of the pyrone ring (C-2, C-3).

Signals for the C-2 methyl carbon and the two methoxy group carbons in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5,8-Dimethoxy-2-methylchromone Data is predicted based on typical values for chromone derivatives.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~162 - 164 |

| C-3 | ~110 - 112 |

| C-4 | ~177 - 179 |

| C-4a | ~115 - 117 |

| C-5 | ~150 - 152 |

| C-6 | ~112 - 114 |

| C-7 | ~118 - 120 |

| C-8 | ~148 - 150 |

| C-8a | ~145 - 147 |

| 2-CH₃ | ~20 - 22 |

| 5-OCH₃ | ~55 - 57 |

| 8-OCH₃ | ~56 - 58 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5,8-dimethoxy-2-methylchromone, the primary correlation would be a cross-peak between the aromatic protons H-6 and H-7, confirming their adjacent relationship on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond, ¹J C-H coupling). youtube.com It would show cross-peaks connecting H-3 to C-3, H-6 to C-6, H-7 to C-7, the 2-CH₃ protons to the 2-CH₃ carbon, and the protons of each methoxy group to their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H). youtube.com Key HMBC correlations that would solidify the structure of 5,8-dimethoxy-2-methylchromone include:

The 2-CH₃ protons showing correlations to C-2 and C-3.

The H-3 proton showing correlations to C-2, C-4, and the bridgehead carbon C-4a.

The aromatic proton H-6 showing correlations to C-8, C-7, C-5, and C-4a.

The aromatic proton H-7 showing correlations to C-5, C-6, and the bridgehead carbon C-8a.

The protons of the 5-OCH₃ group correlating to C-5, and the 8-OCH₃ protons correlating to C-8, unambiguously placing the methoxy groups.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. arkat-usa.org The IR spectrum of 5,8-dimethoxy-2-methylchromone is expected to show characteristic absorption bands for the carbonyl group, double bonds, and ether linkages. japsonline.comacs.org

Table 3: Characteristic IR Absorption Bands for 5,8-Dimethoxy-2-methylchromone

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| γ-Pyrone Carbonyl | C=O Stretch | ~1640 - 1660 |

| Alkene / Aromatic | C=C Stretch | ~1600 - 1625 |

| Aromatic Ether | C-O Stretch (Aryl-O) | ~1260 - 1280 |

| Alkyl Ether | C-O Stretch (CH₃-O) | ~1010 - 1030 |

| Aromatic C-H | C-H Bending | ~800 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the conjugated π-electron system within a molecule. Chromones typically exhibit two major absorption bands in their UV-Vis spectra, which arise from π → π* electronic transitions. arkat-usa.org These are often referred to as Band I (related to the cinnamoyl system) and Band II (related to the benzoyl system). japsonline.com The positions and intensities of these bands are sensitive to the substitution pattern on the chromone core.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 5,8-Dimethoxy-2-methylchromone

| Band | Electronic Transition System | Wavelength (λmax, nm) |

| Band I | Cinnamoyl (B-ring + C3=C2-C4=O) | ~300 - 340 |

| Band II | Benzoyl (A-ring + C4=O) | ~240 - 260 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is essential for determining the precise molecular weight of a compound, which allows for the unambiguous calculation of its molecular formula. core.ac.uk For 5,8-dimethoxy-2-methylchromone, HRMS would confirm the molecular formula as C₁₂H₁₂O₄. sigmaaldrich.com

Beyond molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. A characteristic fragmentation pathway for chromones is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the central pyrone ring. scispace.com For 5,8-dimethoxy-2-methylchromone, the RDA reaction would cleave the C4a-O and C2-C3 bonds, leading to characteristic fragment ions that help to confirm the structure of the A ring and the substituents on the pyrone ring. The molecular ion peak (M⁺•) would be prominent, and other significant fragments would result from the loss of a methyl group (-CH₃) or a formyl group (-CHO).

Table 5: Key Mass Spectrometry Data for 5,8-Dimethoxy-2-methylchromone

| Data Point | Description | Expected Value (m/z) |

| Molecular Formula | From HRMS | C₁₂H₁₂O₄ |

| Exact Mass | Calculated for C₁₂H₁₂O₄ | 220.0736 |

| Molecular Ion | [M]⁺• | 220 |

| Key Fragment | [M - CH₃]⁺ | 205 |

| Key Fragment | [M - CO]⁺ | 192 |

| RDA Fragment | Resulting from cleavage of the pyrone ring | Varies based on charge retention |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

In a study on aromatic polyketides from a marine fungus, the X-ray crystal structures of talamin A (5,8-dihydroxy-7-methoxy-2,3-dimethylchromone), talamin C, and talamin D (8-hydroxy-5,7-dimethoxy-2-methylchromone) were determined, unequivocally establishing the positions of hydroxyl, methoxy, and methyl groups on the chromone scaffold. sigmaaldrich.comsemanticscholar.org This level of detail is critical, as isomers can possess vastly different properties.

The kind of data obtained from such an analysis is comprehensive, as illustrated by the hypothetical data table below, which is representative of what would be expected for a successful crystallographic analysis of a 5,8-dimethoxy-2-methylchromone derivative.

| Parameter | Hypothetical Value for a Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 985.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.485 |

| R-factor (%) | 4.2 |

This data not only confirms the connectivity of the atoms but also provides insights into the planarity of the chromone ring system and the orientation of the substituent groups in the solid state.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) in a sample. sigmaaldrich.com The results are then compared with the theoretical values calculated from the proposed chemical formula, providing strong evidence for the compound's elemental composition and purity. acs.orgsigmaaldrich.com

For 5,8-dimethoxy-2-methylchromone, the molecular formula is C₁₂H₁₂O₄. ontosight.ai The theoretical elemental composition can be calculated as follows:

Carbon (C): (12 * 12.011) / 220.22 * 100% = 65.45%

Hydrogen (H): (12 * 1.008) / 220.22 * 100% = 5.50%

Oxygen (O): (4 * 15.999) / 220.22 * 100% = 29.05%

While specific experimental elemental analysis data for 5,8-dimethoxy-2-methylchromone is not provided in the readily available literature, studies on closely related compounds demonstrate the application of this method. For example, in the characterization of 3,5,8-trimethoxy-2-methylchromone (C₁₃H₁₄O₅), the experimentally found values were C 62.9% and H 5.8%, which compared favorably with the calculated values of C 62.4% and H 5.6%. nih.gov Similarly, for 3,5,8-trihydroxy-2-methylchromone (C₁₀H₈O₅), the found values were C 57.2% and H 3.7%, against calculated values of C 57.7% and H 3.9%. nih.gov

A typical data table for the elemental analysis of a synthesized batch of a 5,8-dimethoxy-2-methylchromone derivative would resemble the following:

| Element | Theoretical (%) | Found (%) | Difference (%) |

|---|---|---|---|

| C | 65.45 | 65.41 | -0.04 |

| H | 5.50 | 5.53 | +0.03 |

The close agreement between the theoretical and found percentages, typically within ±0.4%, provides strong confirmation of the empirical formula of the synthesized compound.

Computational Chemistry and in Silico Investigations of 5,8 Dimethoxy 2 Methylchromone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various chemical phenomena.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net The process involves iteratively calculating the molecule's total electronic energy for different atomic coordinates until a minimum energy conformation is found. jbcpm.com This optimized structure corresponds to the most probable and stable state of the molecule on its potential energy surface.

For 5,8-Dimethoxy-2-methylchromone, DFT calculations would begin with a hypothetical structure. The theory would then be applied, often using a functional like B3LYP paired with a basis set such as 6-311++G(d,p), to systematically adjust bond lengths, bond angles, and dihedral angles. This process minimizes the forces acting on each atom, leading to a stable, low-energy structure. The resulting energy landscape can reveal not only the global energy minimum but also other stable conformations (local minima) and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. For 5,8-Dimethoxy-2-methylchromone, FMO analysis would predict its reactivity profile and its ability to participate in chemical reactions.

Illustrative Frontier Molecular Orbital Energies for Chromone (B188151) Derivatives

| Chromone Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -7.01 | -5.14 | 1.87 |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -6.89 | -5.24 | 1.65 |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -6.95 | -5.36 | 1.59 |

This table presents illustrative data from a study on different chromone derivatives to demonstrate typical values obtained through FMO analysis. Data sourced from reference.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/anti-bonding orbitals.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a vital tool in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Molecular docking algorithms explore numerous possible conformations of the ligand within the binding site of a protein, calculating a "docking score" for each pose. This score, often expressed as binding affinity or binding energy (in kcal/mol), estimates the strength of the protein-ligand interaction. A more negative binding energy value typically corresponds to a more stable and favorable interaction.

In a hypothetical docking study of 5,8-Dimethoxy-2-methylchromone against a specific protein target (e.g., a kinase or enzyme implicated in a disease), the software would predict the most likely binding orientation and provide a binding affinity score. This information helps to assess whether the compound is a viable candidate for inhibiting the protein's function.

Illustrative Binding Affinities of Chromone Derivatives with Protein Targets

| Compound | Protein Target | Binding Affinity (kcal/mol) |

| 6-isopropyl-3-formyl chromone | Insulin (B600854) Degrading Enzyme (IDE) | -8.5 |

| Vitexin (Reference) | Insulin Degrading Enzyme (IDE) | -8.3 |

| Myricetin (Reference) | Insulin Degrading Enzyme (IDE) | -8.4 |

| Dapagliflozin (Reference) | Insulin Degrading Enzyme (IDE) | -7.9 |

This table shows example binding affinities from a molecular docking study of 3-formyl chromone derivatives against the Insulin Degrading Enzyme (IDE) to illustrate the type of data generated. Data sourced from reference.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

By analyzing the docked pose of 5,8-Dimethoxy-2-methylchromone, researchers could identify the specific amino acid residues in the protein's active site that form key contacts with the ligand. For example, the oxygen atoms in the methoxy (B1213986) groups or the carbonyl group of the chromone ring could act as hydrogen bond acceptors, forming crucial connections with hydrogen-donating residues (like serine, threonine, or lysine) in the protein. Identifying these interaction "hotspots" is essential for understanding the mechanism of action and for guiding future efforts to optimize the compound's structure for improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the intricate dance between a ligand, such as 5,8-Dimethoxy-2-methylchromone, and its biological target. These simulations provide a time-resolved view of the complex's behavior, revealing crucial information about its stability and the nature of the interactions that govern binding.

Analysis of Root Mean Square Deviation (RMSD) and Fluctuation (RMSF)

The stability of a ligand-receptor complex over time is a critical indicator of a productive binding event. In MD simulations, this stability is often assessed through the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of a selection of atoms from a reference structure over the course of the simulation. A stable RMSD value for the ligand-protein complex suggests that the system has reached equilibrium and the ligand is well-settled in the binding pocket. For chromone derivatives, MD simulations have shown that stable complexes exhibit minimal deviation from their initial docked positions. For instance, in a study of 6-substituted 3-formyl chromone derivatives, the RMSD values for a ligand-COX protein complex were observed to be in the stable range of 0.1 to 0.2 nm, indicating a stable binding interaction. nih.gov Another complex with an IDE protein showed slightly higher but still stable RMSD values between 0.2 and 0.5 nm. nih.govd-nb.info These findings suggest that chromone-based ligands can form structurally stable complexes with their target proteins.

RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues or atoms within the ligand. This analysis helps to identify which parts of the protein and ligand are flexible and which are rigid. High RMSF values in certain regions of the protein may indicate conformational changes upon ligand binding, while low RMSF values for the ligand itself suggest it remains in a consistent binding pose. For chromone derivatives, low RMSF values for the ligand atoms would be indicative of a stable and well-defined interaction with the receptor's active site.

| Chromone Derivative | Protein Target | RMSD Range (nm) | Indication |

|---|---|---|---|

| 6-substituted 3-formyl chromone | COX | 0.1 - 0.2 | High Stability |

| 6-substituted 3-formyl chromone | IDE | 0.2 - 0.5 | Stable Complex |

Conformational Stability and Solvent Effects on Binding

The conformational stability of 5,8-Dimethoxy-2-methylchromone and the influence of the surrounding solvent are critical factors that dictate its binding affinity to a receptor. The three-dimensional shape, or conformation, of a molecule determines how well it can fit into a protein's binding site. Computational studies on chromone derivatives have highlighted the importance of specific substitutions on the chromone ring in stabilizing particular conformations. For example, the presence of electron-donating or electron-withdrawing groups can influence the electron density distribution and, consequently, the preferred geometry of the molecule. nih.gov

Solvent molecules, particularly water, play a crucial role in mediating ligand-receptor interactions. The photophysical behavior of some chromone derivatives has been shown to be sensitive to solvent polarity, indicating that the solvent environment can significantly impact the molecule's electronic properties. researchgate.net Studies have revealed that specific hydrogen bond donation from the solvent to the carbonyl oxygen of the chromone scaffold is a key factor in modulating their spectral behavior. researchgate.net This suggests that water molecules in a protein's active site could form hydrogen bonds with the carbonyl group of 5,8-Dimethoxy-2-methylchromone, thereby influencing its binding orientation and affinity. The lipophilicity of the molecule, influenced by its substituents, also plays a role in how it interacts with the solvent and the hydrophobic pockets within a receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the biological potency of new, unsynthesized molecules.

Several QSAR studies have been conducted on various series of chromone derivatives, demonstrating the utility of this approach in understanding their biological activities. For instance, a 3D-QSAR study on synthetic antioxidant chromone derivatives generated a highly predictive model with a predicted correlation coefficient (r²pred) of 0.924. nih.gov Another 2D-QSAR analysis of 3-iodochromone derivatives as potential fungicides resulted in a model with a correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911. mdpi.com

These models typically rely on a combination of electronic, steric, and hydrophobic descriptors to quantify the structural features of the molecules. For 5,8-Dimethoxy-2-methylchromone, relevant descriptors would include those related to its electronic properties (e.g., partial charges on atoms, dipole moment), shape and size (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). The methoxy groups at positions 5 and 8 and the methyl group at position 2 would significantly contribute to these descriptors and, consequently, to its predicted biological activity. The development of a robust QSAR model for a series of compounds including 5,8-Dimethoxy-2-methylchromone would enable the virtual screening and design of new analogues with potentially enhanced activity.

| Chromone Derivative Series | Biological Activity | r² | q² | r²pred |

|---|---|---|---|---|

| Synthetic Antioxidant Chromones | Antioxidant | 0.868 | 0.771 | 0.924 |

| 3-Iodochromones | Fungicidal | 0.943 | 0.911 | 0.837 |

Mechanistic Pathways and Molecular Interactions of 5,8 Dimethoxy 2 Methylchromone

Identification and Validation of Specific Biological Targets

Research specifically identifying and validating the biological targets of 5,8-Dimethoxy-2-methylchromone is not extensively documented in publicly available scientific literature. While various chromone (B188151) derivatives have been shown to interact with a range of biological targets, including enzymes and receptors, the specific targets for this particular compound have not been elucidated.

Table 1: Status of Biological Target Identification for 5,8-Dimethoxy-2-methylchromone

| Target Class | Specific Target | Validation Status |

| Enzymes | Data not available | Not validated |

| Receptors | Data not available | Not validated |

| Ion Channels | Data not available | Not validated |

| Transcription Factors | Data not available | Not validated |

Elucidation of Signal Transduction Pathways Affected by Chromones

The specific signal transduction pathways modulated by 5,8-Dimethoxy-2-methylchromone have not been a direct focus of published research. The broader class of chromones is known to influence various signaling cascades, often related to inflammation, cell proliferation, and apoptosis. However, without specific studies on 5,8-Dimethoxy-2-methylchromone, any discussion on its effects on signal transduction would be speculative.

Characterization of Receptor-Ligand Binding Kinetics and Thermodynamics

There is a notable absence of studies characterizing the receptor-ligand binding kinetics and thermodynamics of 5,8-Dimethoxy-2-methylchromone. Such studies are crucial for understanding the affinity, association and dissociation rates, and the thermodynamic driving forces of the interaction between the compound and its potential biological targets.

Table 2: Availability of Binding Kinetics and Thermodynamics Data for 5,8-Dimethoxy-2-methylchromone

| Parameter | Data Availability |

| Binding Affinity (Kd/Ki) | Not available |

| Association Rate Constant (kon) | Not available |

| Dissociation Rate Constant (koff) | Not available |

| Enthalpy Change (ΔH) | Not available |

| Entropy Change (ΔS) | Not available |

Enzymatic Assays and Kinetic Analysis for Inhibitory Profiles

Specific enzymatic assays and kinetic analyses to determine the inhibitory profile of 5,8-Dimethoxy-2-methylchromone are not described in the available literature. While other chromone derivatives have been characterized as inhibitors of various enzymes, such as kinases and proteases, the inhibitory activity and mechanism of 5,8-Dimethoxy-2-methylchromone remain to be investigated.

Cellular Assays for Functional Outcome Assessment (e.g., Cell Viability, Apoptosis Markers)

While direct studies on the cellular effects of 5,8-Dimethoxy-2-methylchromone are limited, research on structurally related 2-methylchromone (B1594121) derivatives can provide some context. For instance, studies on other substituted 2-methylchromone derivatives have investigated their cytotoxic activities against various human tumor cell lines. These studies often utilize cellular assays to assess cell viability and markers of apoptosis.

It is critical to emphasize that the following data pertains to related compounds and not to 5,8-Dimethoxy-2-methylchromone itself. A study on novel 2-methylchromone-7-O-rutinosides investigated their in vitro biological activities, including cytotoxicity against several human tumor cell lines. The specific data for 5,8-Dimethoxy-2-methylchromone is not available.

Table 3: Illustrative Cellular Assay Data for Related 2-Methylchromone Derivatives (Contextual Information)

| Compound Type | Cell Line | Assay | Endpoint | Result |

| 2-Methylchromone Derivatives | Various Tumor Cell Lines | Cytotoxicity Assay | Cell Viability | Varied cytotoxic effects observed |

The functional outcomes of 5,8-Dimethoxy-2-methylchromone exposure on cellular processes such as cell viability and apoptosis have not been specifically reported. Assessment of apoptosis markers, such as caspase activation or changes in the expression of Bcl-2 family proteins, would be necessary to understand its potential role in programmed cell death.

Natural Occurrence and Biosynthetic Considerations of Chromone Scaffolds

Global Distribution of Chromone (B188151) Derivatives in Flora and Fungi

Chromone derivatives are secondary metabolites that are broadly distributed throughout the plant kingdom and are also found, albeit to a lesser extent, in fungi and bacteria. nih.govmdpi.com In plants, these compounds are ubiquitous, playing roles in growth regulation, protection against pathogens and UV radiation, and other vital processes. nih.gov

Numerous plant families are known to be rich sources of chromones. researchgate.net For instance, 2-(2-phenylethyl)chromone (B1200894) derivatives are characteristic major components of agarwood, a resinous wood from Aquilaria and Gyrinops species in the Thymelaeaceae family. nih.govresearchgate.net The Apiaceae family, which includes economically important herbs and vegetables, is another significant source, with genera like Cnidium and Saposhnikovia producing a variety of chromone derivatives. mdpi.comnih.govnih.gov Other plant genera rich in chromones include Aloe, Cassia, and Hypericum. researchgate.net Chromone alkaloids, a specific subclass, have been identified in at least 17 plant families, ranging from primitive to advanced orders. nih.gov

In the fungal kingdom, chromone derivatives have been isolated from several genera. Species of Penicillium and Aspergillus are known producers of bioactive chromones. researchgate.net For example, a chemical investigation of the deep-sea fungus Penicillium thomii led to the isolation of multiple new chromone derivatives. mdpi.com Similarly, the endophytic fungus Phomopsis asparagi, isolated from a mangrove plant, was found to produce new chromones. mdpi.com

Table 1: Selected Genera Producing Chromone Derivatives

| Kingdom | Family/Order | Genus |

|---|---|---|

| Plantae | Thymelaeaceae | Aquilaria, Gyrinops nih.govresearchgate.net |

| Plantae | Apiaceae | Cnidium, Saposhnikovia, Ammi mdpi.comnih.govnih.gov |

| Plantae | Fabaceae | Cassia researchgate.net |

| Plantae | Asphodelaceae | Aloe nih.govresearchgate.net |

| Plantae | Hypericaceae | Hypericum researchgate.net |

| Plantae | Meliaceae | Dysoxylum nih.gov |

| Fungi | Ascomycota | Penicillium mdpi.com |

| Fungi | Ascomycota | Aspergillus researchgate.net |

Biosynthetic Routes to Chromone Nuclei in Natural Products

The biosynthesis of the chromone nucleus primarily follows the polyketide pathway, also known as the acetic acid pathway. nih.govmdpi.com This process typically involves the condensation of five acetate (B1210297) molecules, derived from malonyl-CoA. nih.govmdpi.com

A key enzyme in this pathway is Pentaketide (B10854585) Chromone Synthase (PCS), a type III polyketide synthase. nih.govmdpi.com PCS catalyzes the five-step decarboxylative condensation of malonyl-CoA units to form a linear pentaketide intermediate. nih.govmdpi.com This is followed by a crucial intramolecular Claisen cyclization reaction to create the aromatic ring of the chromone scaffold. nih.govmdpi.com The result of this enzymatic action is the formation of a key intermediate, 5,7-dihydroxy-2-methylchromone, also known as noreugenin (B191981). nih.govmdpi.comnih.gov This compound serves as the precursor for a vast array of more complex chromone derivatives found in nature, which are formed through subsequent modifications like prenylation, hydroxylation, methylation, and glycosylation. nih.govnih.gov For example, the biosynthesis of furochromones in Saposhnikovia divaricata begins with the formation of noreugenin by SdPCS, which is then subjected to a series of enzymatic modifications including prenylation and cyclization to form the characteristic furan (B31954) ring. nih.govresearchgate.net

While the initial polyketide chain assembly and cyclization to the aromatic ring are well-established, the exact mechanism of the final heterocyclic ring closure can sometimes be spontaneous (a Michael-like addition) rather than strictly enzymatic. nih.govmdpi.com The convergence of this polyketide pathway with others, such as the shikimic acid pathway, can lead to even greater structural diversity, as seen in flavonoid alkaloids. nih.gov

Isolation Techniques for Chromone Derivatives from Biological Sources

The process of isolating pure chromone derivatives from their natural sources is a multi-step procedure that begins with extraction and is followed by various chromatographic purification stages. dntb.gov.uarsc.org

The initial step is typically solvent extraction from the raw biological material (e.g., ground plant parts or fungal biomass). greenskybio.com The choice of solvent is crucial and depends on the polarity of the target chromones. Common solvents used include methanol, ethanol, acetone, and chloroform. researchgate.netgreenskybio.com This process yields a crude extract containing a complex mixture of compounds. rsc.org

Subsequent purification relies heavily on chromatographic techniques to separate the chromones from other metabolites. iipseries.org

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. iipseries.org The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and eluted with a solvent or a gradient of solvents of increasing polarity. iipseries.orgnih.gov

Vacuum Liquid Chromatography (VLC): A variation of column chromatography performed under vacuum, VLC is a rapid method for fractionating extracts and is particularly useful for both large and small-scale purifications. iipseries.org

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed. rsc.org This high-resolution technique allows for the separation of closely related chromone structures, yielding highly pure compounds. nih.goviipseries.org

High-Performance Counter-Current Chromatography (HPCCC): This is a liquid-liquid partition chromatography technique that has been successfully used for the preparative separation of chromones from plant extracts, such as those from Saposhnikovia divaricata. nih.gov

The purity of the isolated compounds is typically assessed using analytical HPLC, and their structures are elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govmdpi.com

Future Research Trajectories and Therapeutic Innovations with 5,8 Dimethoxy 2 Methylchromone

Rational Design of Next-Generation Chromone (B188151) Analogues with Enhanced Potency and Selectivity

The principle of rational drug design hinges on understanding the structure-activity relationships (SAR) that govern a compound's interaction with its biological target. For the chromone scaffold, research has demonstrated that the nature and position of substituents significantly influence biological effects. researchgate.netcore.ac.uk The development of next-generation analogues of 5,8-Dimethoxy-2-methylchromone will rely on systematic modifications to enhance potency and selectivity for specific enzymes or receptors.

Key strategies for rational design include:

Modification of the C-2 substituent: The 2-methyl group can be replaced with various alkyl chains, aromatic rings, or heterocyclic moieties. Studies on other chromones have shown that an alkyl chain of three to five carbons in the 2-position can be crucial for high potency against certain targets like SIRT2. acs.org Introducing functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic contacts, with a target's active site could significantly improve binding affinity.

Substitution on the benzo-γ-pyrone core: The existing 5,8-dimethoxy substitution pattern can be altered. Introducing electron-withdrawing or electron-donating groups at other available positions (C-6 and C-7) can modulate the electronic properties of the entire molecule, affecting its reactivity and binding capabilities. For instance, larger, electron-withdrawing groups in the 6- and 8-positions of the chroman-4-one scaffold were found to be favorable for SIRT2 inhibition. acs.org

These design principles allow for the creation of a focused library of analogues. For example, SAR studies on chromone-3-carboxamides revealed that a phenyl ring on the side chain enhances potency for monoamine oxidase-B (MAO-B) inhibition, particularly with substituents in the para position. core.ac.uk Applying similar systematic approaches to 5,8-Dimethoxy-2-methylchromone will be essential for developing highly potent and selective therapeutic candidates.

Table 1: Structure-Activity Relationship Insights for Chromone Scaffolds

| Modification Site | Observed Effect on Biological Activity | Example Target(s) |

| Position 2 | Alkyl chains (3-5 carbons) can increase potency. | SIRT2 |

| Position 3 | Carboxamide with a phenyl substituent enhances potency. | MAO-B |

| Positions 6 & 8 | Large, electron-withdrawing groups can be favorable. | SIRT2 |

| B-Ring (Flavonoids) | Para substitution can promote antiplasmodial activity. | HIV-2, Plasmepsin |

Development of Multi-Targeted Therapeutic Agents

Complex and multifactorial diseases, such as Alzheimer's disease (AD), often involve multiple pathological pathways, making single-target drugs inadequate. nih.govresearchgate.net This has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with several biological targets simultaneously. nih.gov The chromone scaffold is an ideal framework for creating such agents due to its ability to be extensively functionalized. nih.govnih.gov

Starting with 5,8-Dimethoxy-2-methylchromone, researchers can design MTDLs for neurodegenerative diseases by incorporating moieties known to inhibit key enzymes. For AD, relevant targets include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov For example, studies have successfully created chromone derivatives that act as potent, reversible, and selective inhibitors of these enzymes. nih.gov

One study identified a chromone derivative, compound 9a , as a potent bifunctional AChE inhibitor (IC₅₀ = 0.21 μM) that also displayed dual inhibition of human MAO-A (IC₅₀ = 0.94 μM) and MAO-B (IC₅₀ = 3.81 μM). nih.govresearchgate.net Another compound, 23a , was found to be a selective MAO-B inhibitor (IC₅₀ = 0.63 μM) while also inhibiting cholinesterases. nih.govresearchgate.net Similarly, a series of 7-hydroxy-chromone derivatives bearing a pyridine (B92270) moiety yielded potent inhibitors of both AChE and BuChE, with compound 10 showing an exceptionally low IC₅₀ value of 0.006 µM for BuChE. nih.gov These examples demonstrate the feasibility of using the chromone core to develop MTDLs, a strategy that could be applied to analogues of 5,8-Dimethoxy-2-methylchromone.

Table 2: Examples of Multi-Target Chromone Derivatives for Alzheimer's Disease

| Compound | Target(s) | IC₅₀ Values |

| Compound 9a | AChE, hMAO-A, hMAO-B | 0.21 µM (AChE), 0.94 µM (hMAO-A), 3.81 µM (hMAO-B) |

| Compound 23a | MAO-B, hChE | 0.63 µM (MAO-B), Low µM range (hChE) |

| Compound 10 | BuChE | 0.006 µM |

| Compound 14 | AChE | 0.71 µM |

Exploration of Novel Therapeutic Indications for Chromone-Based Compounds

The chromone family exhibits a remarkably broad spectrum of biological activities, suggesting that derivatives of 5,8-Dimethoxy-2-methylchromone could be explored for a wide range of new therapeutic applications. nih.govnih.gov Beyond their well-documented roles in neuroprotection, chromones have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents. nih.govresearchgate.net

Anticancer Activity: Various chromone analogues have shown cytotoxic effects against different cancer cell lines. For instance, 3-(benzothiazole-2-ylsulfanyl)-chromen-4-one displayed an IC₅₀ of 17.2 μM against the MDA-MB-435S breast cancer cell line. Research has also focused on developing chromone derivatives that show high tumor specificity, aiming to reduce the adverse effects common to many chemotherapeutic drugs. nih.gov

Antidiabetic Potential: In silico studies of 6-substituted 3-formyl chromone derivatives have identified them as potential inhibitors of aldehyde oxidase and insulin-degrading enzyme (IDE). One derivative, 6-isopropyl-3-formyl chromone, showed a higher binding affinity for IDE than the reference standard dapagliflozin.

Antiviral Properties: The chromone scaffold has been investigated for activity against various viruses, including HIV and coronaviruses. core.ac.uk Some methoxyflavones have shown potential to increase HIV-2 potency, while other derivatives have been identified as HIV-1 protease inhibitors. core.ac.uk More recently, computational studies have suggested that chromones could act as inhibitors of the SARS-CoV-2 main protease, potentially blocking viral replication. nih.govbiointerfaceresearch.com

The diverse pharmacological profile of the chromone class provides a strong rationale for screening 5,8-Dimethoxy-2-methylchromone and its newly designed analogues against a wide array of biological targets to uncover novel therapeutic uses. acs.org

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The modern drug discovery process is significantly accelerated by the synergy between computational and experimental techniques. jddhs.com For chromone-based drug design, this integrated approach is crucial for efficiently identifying and optimizing lead compounds.

In silico methods play a pivotal role in the initial stages of discovery:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.govd-nb.info It has been used to study the interaction of chromone derivatives with targets like the SARS-CoV-2 main protease and proteins involved in diabetes. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a protein-ligand complex over time, complementing the static picture from molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, helping to predict the potency of newly designed analogues. nih.gov

DFT and ADMET Prediction: Density Functional Theory (DFT) is used to investigate the structural and electronic properties of molecules. d-nb.info Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions help to evaluate the drug-like properties of candidates early in the process, reducing late-stage failures. nih.govresearchgate.net

These computational predictions guide the selection of the most promising candidates for chemical synthesis and subsequent experimental validation. jddhs.com High-throughput screening (HTS) and other in vitro assays are then used to confirm the biological activity and determine key parameters like IC₅₀ values. This iterative cycle of computational design, synthesis, and experimental testing creates a more rational and efficient workflow for developing novel drugs based on the 5,8-Dimethoxy-2-methylchromone scaffold. jddhs.com

Strategies for Drug Repurposing of Existing Chromone Pharmaceuticals

Drug repurposing, also known as drug repositioning, is an attractive strategy that involves finding new therapeutic uses for existing, approved, or investigational drugs. acs.orgnih.govrjptonline.org This approach can significantly reduce the time and cost associated with drug development. The chromone scaffold is present in several existing pharmaceuticals, most notably Cromoglicic acid (disodium cromoglycate), which has been used for decades to manage bronchial asthma by acting as a mast cell stabilizer. nih.govnih.gov

While 5,8-Dimethoxy-2-methylchromone itself is not an approved drug, the principles of repurposing can be applied to the broader class of chromone-based compounds. The known pharmacological profiles of drugs like Cromoglicic acid and Pranlukast can inform the exploration of other chromones for related indications, such as various allergic or inflammatory conditions. nih.gov Furthermore, as new biological targets for existing chromone drugs are discovered, this knowledge can be leveraged to screen structurally similar compounds, including novel derivatives of 5,8-Dimethoxy-2-methylchromone, for similar activities. This cross-application of knowledge accelerates the identification of new therapeutic opportunities for the entire chemical class. acs.orgnih.gov

Q & A

Q. What analytical methods are recommended for detecting degradation products in stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.